![molecular formula C25H41N7O2 B15134136 5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134136.png)
5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a piperazine ring, and a tetrazatricyclo framework, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 2-methoxy-5-(4-methylpiperazin-1-yl)aniline, which can be achieved through the reaction of 2-methoxyaniline with 4-methylpiperazine under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or piperazine groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(4-methylpiperazin-1-yl)aniline: Shares the methoxy and piperazine groups but lacks the tetrazatricyclo framework.
2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: Similar structure with a piperidine ring instead of the tetrazatricyclo framework.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Contains the piperazine group but has a pyridine ring instead of the aniline and tetrazatricyclo framework.
Uniqueness
The uniqueness of 5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H41N7O2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
5-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one |
InChI |
InChI=1S/C25H41N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h9-10,15,18,20-21,23,25-28H,5-8,11-14,16H2,1-4H3 |
InChI Key |
RKJJSEFDVGYDHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3NCC4C(N3)N(C5CCCCC5C(=O)N4C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


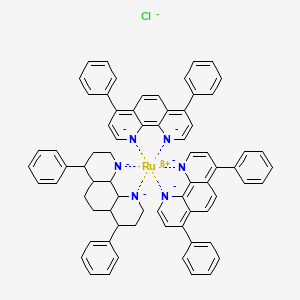
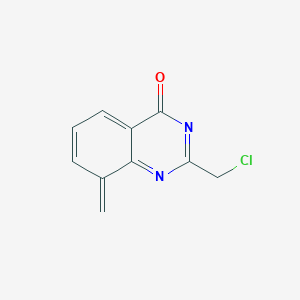
![5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione](/img/structure/B15134062.png)
![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15134068.png)
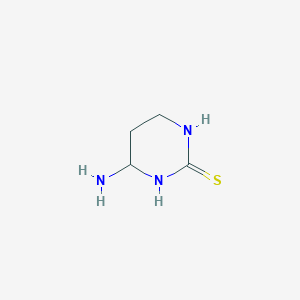
![N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide](/img/structure/B15134089.png)
![6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B15134106.png)

![7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride](/img/structure/B15134121.png)
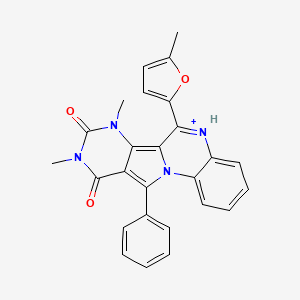
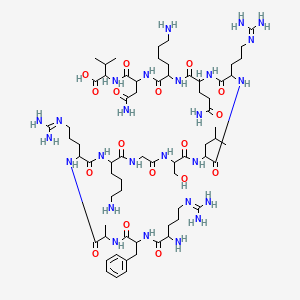
![6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B15134138.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134142.png)
![N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B15134144.png)
